molecular formula C5H7ClO2 B12858518 Dihydro-5-chloro-5-methyl-2(3H)-furanone CAS No. 40125-55-1

Dihydro-5-chloro-5-methyl-2(3H)-furanone

Cat. No.: B12858518
CAS No.: 40125-55-1
M. Wt: 134.56 g/mol
InChI Key: GSMLOFYMRYAZLP-UHFFFAOYSA-N
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Description

Dihydro-5-chloro-5-methyl-2(3H)-furanone is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a chlorine and a methyl group attached to a dihydrofuranone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro-5-chloro-5-methyl-2(3H)-furanone typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of 5-chloro-5-methyl-2(3H)-furanone with a reducing agent to introduce the dihydro functionality. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques like flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

Dihydro-5-chloro-5-methyl-2(3H)-furanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex furanone derivatives.

    Reduction: Reduction reactions can further modify the dihydrofuranone ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized furanones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Dihydro-5-chloro-5-methyl-2(3H)-furanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies in antimicrobial and anticancer research.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which Dihydro-5-chloro-5-methyl-2(3H)-furanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine and methyl groups play a crucial role in modulating the compound’s activity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2(3H)-furanone: Lacks the dihydro and methyl groups, leading to different reactivity and applications.

    5-Methyl-2(3H)-furanone: Lacks the chlorine atom, affecting its chemical properties and biological activity.

    Dihydro-2(3H)-furanone: Lacks both the chlorine and methyl groups, making it less versatile.

Uniqueness

Dihydro-5-chloro-5-methyl-2(3H)-furanone’s unique combination of functional groups provides distinct chemical and biological properties, making it valuable for specific applications that similar compounds cannot fulfill.

Properties

CAS No.

40125-55-1

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

5-chloro-5-methyloxolan-2-one

InChI

InChI=1S/C5H7ClO2/c1-5(6)3-2-4(7)8-5/h2-3H2,1H3

InChI Key

GSMLOFYMRYAZLP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)O1)Cl

Origin of Product

United States

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